

1-Azidooctane spectroscopic data (NMR, IR, MS)

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Compound of Interest

Compound Name: 1-Azidooctane

Cat. No.: B1266841

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An In-depth Technical Guide to the Spectroscopic Data of 1-Azidooctane

This technical guide provides a comprehensive overview of the spectroscopic data for **1-azidooctane** (C₈H₁₇N₃), a linear alkyl azide of interest in various chemical research and development applications, including click chemistry and the synthesis of novel functionalized molecules. This document is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information and the methodologies for its acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **1-azidooctane**, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for 1-Azidooctane

Chemical Shift (δ) ppm	Multiplicity	Integration (No. of Protons)	Assignment
3.26	Triplet (t)	2H	-CH ₂ -N ₃
1.60	Multiplet (m)	2H	-CH ₂ -CH ₂ -N ₃
1.43-1.00	Broad (br)	10H	-(CH ₂) ₅ -
0.89	Triplet (t)	3H	-CH ₃

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data for **1-Azidoctane**

Chemical Shift (δ) ppm	Assignment
51.41	-CH ₂ -N ₃
31.69	-CH ₂ -
29.06	-CH ₂ -
28.78	-CH ₂ -
26.66	-CH ₂ -
22.56	-CH ₂ -
13.96	-CH ₃

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data for **1-Azidoctane**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2925	Strong	C-H Asymmetric Stretch (Alkyl)
~2855	Strong	C-H Symmetric Stretch (Alkyl)
~2100	Strong, Sharp	N ₃ Asymmetric Stretch (Azide)
~1465	Medium	C-H Bend (Methylene)
~1378	Medium	C-H Bend (Methyl)
~1260	Weak	N ₃ Symmetric Stretch (Azide)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **1-Azidoctane**

m/z	Relative Intensity	Assignment
155.24	Low	$[M]^+$ (Molecular Ion)
84	High	$[C_6H_{12}]^+$
70	100%	$[C_5H_{10}]^+$ (Base Peak)
56	High	$[C_4H_8]^+$
43	High	$[C_3H_7]^+$
41	High	$[C_3H_5]^+$

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **1-azidooctane** (typically 5-10 mg) is prepared in a deuterated solvent, such as chloroform-d ($CDCl_3$), and transferred to a 5 mm NMR tube. A small amount of an internal standard, commonly tetramethylsilane (TMS), is added for chemical shift referencing ($\delta = 0.00$ ppm).

- 1H NMR Spectroscopy:** The 1H NMR spectrum is recorded on a spectrometer operating at a frequency of 300-500 MHz. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
- ^{13}C NMR Spectroscopy:** The ^{13}C NMR spectrum is recorded on the same instrument, typically operating at 75-125 MHz. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

The IR spectrum of neat **1-azidooctane**, which is a liquid at room temperature, is obtained using the thin-film method. A drop of the compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin liquid film. The spectrum is recorded

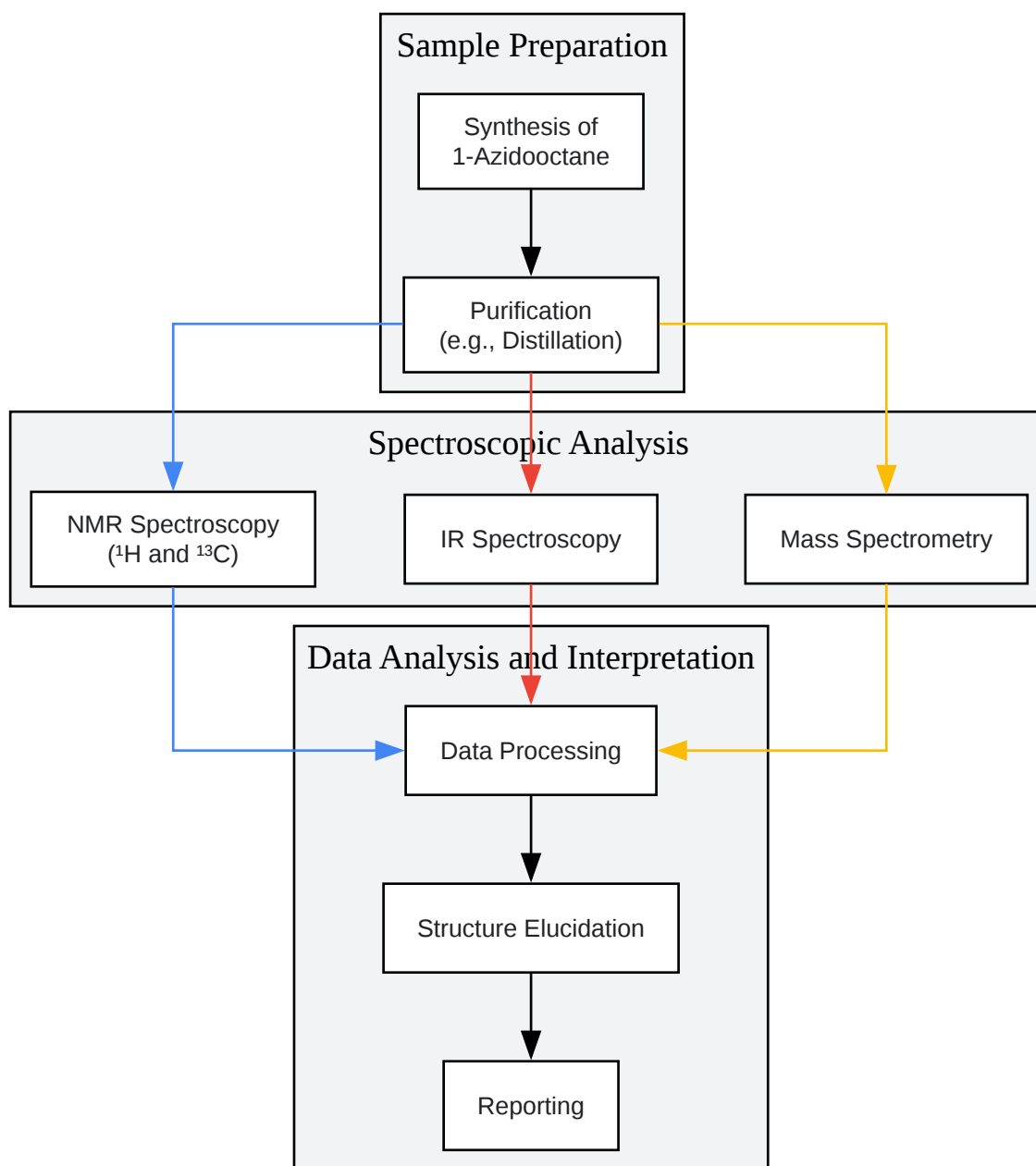
using a Fourier-Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm^{-1} . A background spectrum of the clean plates is recorded first and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer equipped with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, often via direct injection or through a gas chromatograph (GC) for separation from any impurities. In the EI source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation of the molecule. The resulting positively charged ions are then separated by a mass analyzer based on their mass-to-charge ratio (m/z) and detected.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **1-azido-octane**.



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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of **1-azidooctane**.

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